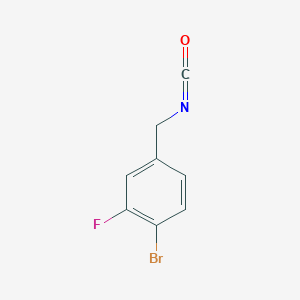
(R)-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride is a chiral amine compound with a pyridine ring substituted with a methyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-methylpyridine.
Chiral Amine Introduction: A chiral amine is introduced through a series of reactions, including reductive amination or asymmetric hydrogenation.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow processes and automated systems are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring allows for various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a chiral ligand in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential role in modulating biological pathways. It is used in the development of enzyme inhibitors and receptor agonists/antagonists.
Medicine
In medicine, ®-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride is investigated for its therapeutic potential. It is explored as a candidate for treating neurological disorders and other diseases.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique properties make it valuable in the development of new materials and chemical processes.
作用機序
The mechanism of action of ®-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating signal transduction pathways. The compound’s effects are mediated through binding to enzymes or receptors, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
(S)-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride: The enantiomer of the compound, with different stereochemistry.
1-(6-Methylpyridin-3-yl)ethan-1-amine: The non-chiral version of the compound.
6-Methylpyridine: The parent compound without the amine group.
Uniqueness
®-1-(6-Methylpyridin-3-yl)ethan-1-amine dihydrochloride is unique due to its chiral nature, which imparts specific biological activity and selectivity. Its ability to interact with chiral receptors and enzymes makes it valuable in research and therapeutic applications.
特性
分子式 |
C8H14Cl2N2 |
|---|---|
分子量 |
209.11 g/mol |
IUPAC名 |
(1R)-1-(6-methylpyridin-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6-3-4-8(5-10-6)7(2)9;;/h3-5,7H,9H2,1-2H3;2*1H/t7-;;/m1../s1 |
InChIキー |
UHDODUDAYXJVDW-XCUBXKJBSA-N |
異性体SMILES |
CC1=NC=C(C=C1)[C@@H](C)N.Cl.Cl |
正規SMILES |
CC1=NC=C(C=C1)C(C)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B15327646.png)
![6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15327654.png)

![2-Chloro-5-phenyl-9,9'-spirobi[fluorene]](/img/structure/B15327672.png)
![Ethyl 6-bromoh-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B15327678.png)

![[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine](/img/structure/B15327695.png)



![methyl 5-ethylidene-4-[2-[[5-[2-[3-ethylidene-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B15327722.png)
![Bicyclo[4.2.0]octane-7-sulfonyl chloride](/img/structure/B15327730.png)


